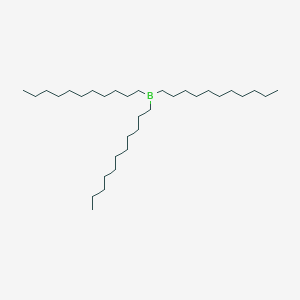

Triundecylborane

Description

Triundecylborane (C₃₃H₆₉B) is a trialkylborane compound consisting of a boron center bonded to three undecyl (C₁₁H₂₃) groups.

Properties

CAS No. |

1188-97-2 |

|---|---|

Molecular Formula |

C33H69B |

Molecular Weight |

476.7 g/mol |

IUPAC Name |

tri(undecyl)borane |

InChI |

InChI=1S/C33H69B/c1-4-7-10-13-16-19-22-25-28-31-34(32-29-26-23-20-17-14-11-8-5-2)33-30-27-24-21-18-15-12-9-6-3/h4-33H2,1-3H3 |

InChI Key |

ZWNWGUIDWMVJIF-UHFFFAOYSA-N |

Canonical SMILES |

B(CCCCCCCCCCC)(CCCCCCCCCCC)CCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Triundecylborane can be synthesized through several methods. One common approach involves the reaction of triethylborane with undecylmagnesium bromide. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction proceeds as follows:

(C2H5)3B+C11H23MgBr→C33H69B+MgBr

The reaction is usually conducted at low temperatures to control the reactivity and ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar methods. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Triundecylborane undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form boronic acids or borates.

Reduction: It can act as a reducing agent in certain reactions, converting other compounds to their reduced forms.

Substitution: this compound can participate in substitution reactions, where one of the alkyl groups is replaced by another functional group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2). The reactions are typically carried out under controlled conditions to prevent over-oxidation.

Reduction: this compound can reduce compounds such as aldehydes and ketones in the presence of catalysts like nickel or palladium.

Substitution: Substitution reactions often involve halogenated compounds and are conducted in the presence of a base, such as sodium hydroxide (NaOH).

Major Products

Oxidation: Boronic acids or borates.

Reduction: Alcohols or hydrocarbons.

Substitution: Alkylated products with new functional groups.

Scientific Research Applications

Triundecylborane has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling.

Biology: this compound derivatives are explored for their potential use in drug delivery systems and as imaging agents.

Medicine: Research is ongoing to investigate its potential as a therapeutic agent in cancer treatment and other diseases.

Industry: It is utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of triundecylborane involves its ability to donate or accept electrons, making it a versatile reagent in various chemical reactions. The boron atom in this compound has an empty p-orbital, allowing it to form stable complexes with other molecules. This property is exploited in reactions where this compound acts as a catalyst or a reactant, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Structural and Physical Properties

The following table summarizes key properties of triundecylborane and related boron compounds:

| Compound | Structure Type | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility | Lewis Acidity (Relative) |

|---|---|---|---|---|---|

| This compound | Trialkylborane | 465.7* | ~300 (est.) | Nonpolar solvents | Low |

| Triethylborane | Trialkylborane | 98.0 | 95 | Ether, THF | Moderate |

| Triphenylborane | Triarylborane | 242.1 | 360 (sublimes) | Aromatic solvents | High |

| s-Triazaborane | Boron-Nitrogen Ring | 80.5 | N/A | Polar aprotic solvents | Very High |

*Calculated based on molecular formula.

Key Observations :

- Molecular Weight and Solubility: this compound’s long alkyl chains result in higher molecular weight and greater solubility in nonpolar media compared to triethylborane . Triphenylborane, with aromatic substituents, dissolves preferentially in aromatic solvents .

- Lewis Acidity : Triarylboranes (e.g., triphenylborane) exhibit higher Lewis acidity due to electron-deficient boron centers stabilized by aromatic π-systems . Trialkylboranes like this compound and triethylborane are weaker Lewis acids, with reactivity further reduced by bulky alkyl groups .

Chemical Reactivity and Stability

- Oxidative Stability : Trialkylboranes are generally air- and moisture-sensitive. This compound’s long alkyl chains may offer slight steric protection compared to triethylborane, but it remains less stable than triarylboranes, which are stabilized by resonance .

- Reduction Reactions : Triethylborane is widely used as a radical initiator in polymer chemistry , whereas this compound’s bulkier structure may limit its utility in such reactions. Triphenylborane participates in Suzuki-Miyaura couplings, leveraging its strong Lewis acidity .

- s-Triazaborane : This boron-nitrogen compound exhibits unique photoelectron properties and high thermal stability due to its aromatic B-N ring structure . Its electronic properties differ significantly from trialkylboranes.

Research Findings and Trends

Recent studies highlight the versatility of triarylboranes in bioimaging (e.g., detecting bio-relevant molecules via fluorescence) , whereas trialkylboranes remain niche due to their lower stability and reactivity. Advances in covalent organic frameworks (COFs) suggest that bulky boranes like this compound could stabilize 3D structures, though this remains unexplored .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.